molecular formula C19H15Cl2NO4 B2396669 Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate CAS No. 431909-77-2

Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate

Cat. No.: B2396669
CAS No.: 431909-77-2
M. Wt: 392.23
InChI Key: HMDPIJFQSCMDNC-UHFFFAOYSA-N
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Description

Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 2,4-dichlorophenoxy group attached to a propanoyl moiety, which is further linked to an indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate involves the inhibition of specific enzymes or receptors. For instance, in its herbicidal application, it inhibits Acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis. This inhibition disrupts the production of essential fatty acids, leading to the death of the target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate is unique due to the presence of the indole ring system, which imparts distinct biological activities and potential applications in medicinal chemistry. The combination of the 2,4-dichlorophenoxy group with the indole moiety makes it a versatile compound for various research applications.

Properties

IUPAC Name

methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO4/c1-11(26-17-8-7-12(20)9-15(17)21)18(23)22-10-14(19(24)25-2)13-5-3-4-6-16(13)22/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDPIJFQSCMDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C=C(C2=CC=CC=C21)C(=O)OC)OC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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